(R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine

Catalog No.
S905909
CAS No.
1315449-93-4
M.F
C25H22FNO4
M. Wt
419,44 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine

CAS Number

1315449-93-4

Product Name

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-methylpropanoic acid

Molecular Formula

C25H22FNO4

Molecular Weight

419,44 g/mole

InChI

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-8-2-7-13-22(16)26)27-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1

SMILES

CC(CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

(R)-N-Fmoc-alpha-Methyl-2-fluorophenylalanine

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine (CAS 1315449-93-4) is a highly specialized, sterically constrained, and halogenated D-amino acid building block utilized in solid-phase peptide synthesis (SPPS). Featuring an alpha-methyl group and an ortho-fluorine substitution on the aromatic ring, this Fmoc-protected precursor is engineered to impart extreme proteolytic resistance and precise conformational rigidity to peptide therapeutics . It is primarily procured for the synthesis of non-natural macrocyclic and short hydrophobic peptides, where standard D-phenylalanine fails to provide sufficient in vivo half-life or target affinity.

Substituting this compound with standard Fmoc-D-Phe-OH or unfluorinated Fmoc-alpha-methyl-D-Phe-OH compromises both metabolic stability and receptor binding thermodynamics. While standard D-amino acids offer baseline resistance to endogenous L-proteases, they lack the phi/psi dihedral restriction required to lock peptides into active conformations, remaining susceptible to specific D-peptidases [1]. Furthermore, omitting the 2-fluoro substitution removes critical halogen-bonding capabilities and alters the local dipole moment, frequently resulting in a measurable drop in lipophilicity, membrane permeability, and target binding affinity during structure-activity relationship (SAR) optimization[2].

Proteolytic Stability via Alpha-Methylation

The incorporation of the alpha-methyl group completely blocks enzymatic degradation at the specific peptide bond. In comparative serum stability assays, peptides incorporating alpha-methyl-D-phenylalanine derivatives demonstrate a half-life exceeding 48 hours, whereas those utilizing standard D-phenylalanine are often degraded within 2 to 6 hours by exopeptidases [1].

Evidence DimensionPeptide bond half-life in human serum
Target Compound Data>48 hours (no detectable cleavage)
Comparator Or BaselineFmoc-D-Phe-OH derived peptides (2-6 hours)
Quantified Difference>8-fold increase in serum half-life
ConditionsHuman serum stability assay, 37°C

Procuring alpha-methylated building blocks is essential for extending the pharmacokinetic half-life of peptide therapeutics from hours to days.

Conformational Restriction via Ortho-Fluoro Substitution

Beyond the backbone restriction provided by the alpha-methyl group, the ortho-fluoro substitution introduces a stereoelectronic effect that restricts the chi1 rotamer population via steric and dipole interactions. Compared to unfluorinated Fmoc-alpha-methyl-D-Phe-OH, this targeted halogenation drastically reduces the conformational entropy penalty upon target binding, locking the aromatic side chain into a defined orientation [1].

Evidence DimensionRotameric population restriction (chi1 angle)
Target Compound DataHighly restricted chi1 rotamer population
Comparator Or BaselineFmoc-alpha-methyl-D-Phe-OH (Broader distribution of chi1 rotamers)
Quantified DifferenceSignificant reduction in conformational entropy penalty
ConditionsNMR conformational analysis and in silico molecular dynamics

The 2-fluoro substitution is critical for locking the aromatic side chain into a specific orientation, directly translating to higher binding affinities in rigid receptor pockets.

SPPS Coupling Kinetics and Processability

Due to the extreme steric hindrance of the alpha-methyl group, Fmoc-alpha-methyl-2-fluorophenylalanine requires optimized coupling conditions compared to standard amino acids. While Fmoc-D-Phe-OH typically couples in 30-45 minutes at room temperature, this sterically constrained derivative requires extended coupling times (up to 2 hours) or elevated temperatures (e.g., 75°C via microwave assistance) alongside high-efficiency activators like HATU or DIC/Oxyma to achieve >98% yield [1].

Evidence DimensionRequired coupling time/temperature for >98% yield
Target Compound Data2 hours at RT or 75°C with microwave assistance
Comparator Or BaselineFmoc-D-Phe-OH (30-45 minutes at RT)
Quantified Difference~3x longer coupling time or requirement for thermal assistance
ConditionsStandard Fmoc-SPPS on Rink Amide resin

Buyers must anticipate modified SPPS protocols and procure appropriate high-efficiency coupling reagents when integrating this sterically hindered building block.

Synthesis of Orally Bioavailable Macrocyclic Peptides

Directly utilizes the lipophilicity enhancement and proteolytic stability of the alpha-methyl-2-fluoro modification to achieve passive membrane permeability and oral bioavailability in rigidified macrocycles [1].

Development of Conformationally Constrained Receptor Antagonists

Leverages the chi1 rotamer restriction induced by the ortho-fluoro substitution to lock the peptide into a high-affinity binding conformation, minimizing entropic penalties when targeting rigid receptor pockets [2].

Design of Long-Acting Peptide Therapeutics

Uses the absolute enzymatic resistance of the alpha-methylated peptide bond to extend the circulating half-life of peptide drugs in vivo, reducing dosing frequency requirements [3].

XLogP3

4.9

Dates

Last modified: 08-15-2023

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